N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide
Description
N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 3-fluorophenyl group at the N1 position and a complex N2 substituent containing a 4-methylpiperazine ring and a p-tolyl moiety. Oxalamides are a versatile class of compounds explored for diverse applications, including flavor enhancement, enzyme inhibition, antimicrobial activity, and therapeutic agents .
Properties
IUPAC Name |
N'-(3-fluorophenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O2/c1-16-6-8-17(9-7-16)20(27-12-10-26(2)11-13-27)15-24-21(28)22(29)25-19-5-3-4-18(23)14-19/h3-9,14,20H,10-13,15H2,1-2H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUIGNPOBNKFGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)F)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the reaction of 3-fluoroaniline with an appropriate acylating agent to form an intermediate. This reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.
Piperazine Derivative Formation: The intermediate is then reacted with 4-methylpiperazine in a nucleophilic substitution reaction. This step may require a catalyst such as palladium on carbon and a hydrogen source.
Oxalamide Formation: Finally, the piperazine derivative is coupled with oxalyl chloride to form the oxalamide structure. This reaction is typically performed under anhydrous conditions using a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the fluorophenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring may yield N-oxide derivatives, while reduction of the fluorophenyl group can produce fluorophenyl alcohols.
Scientific Research Applications
Chemistry
In chemistry, N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals, including pharmaceuticals, agrochemicals, and polymers. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access.
Comparison with Similar Compounds
Flavor-Enhancing Oxalamides
Key Compounds :
Comparison :
- Structural Differences: The target compound lacks the dimethoxybenzyl and pyridin-ethyl motifs critical for umami receptor binding.
- Toxicity Profile: S336 and S5456 exhibit low toxicity (NOEL = 100 mg/kg/day in rats), whereas the target compound’s piperazine moiety could alter metabolic pathways, necessitating separate toxicological evaluation .
Enzyme-Targeting Oxalamides
Key Compounds :
- Compounds 19–23 (N1-(halogenated/methoxy-phenyl)-N2-(4-methoxyphenethyl)oxalamides): Synthesized as CYP4F11-activated inhibitors. Substituents like 3-chloro (Compound 20) and 3-cyano (Compound 22) influence potency and selectivity. Yields range from 23% to 83%, with ESI-MS confirming molecular identities .
- BNM-III-170 (N1-(4-chloro-3-fluorophenyl)-N2-(indenyl-guanidine)oxalamide) : A bis-trifluoroacetate salt with antiviral activity, highlighting the role of halogenated aryl groups in target engagement .
Comparison :
- However, its 4-methylpiperazine may enhance solubility or blood-brain barrier penetration compared to methoxyphenethyl or indenyl groups.
- Synthetic Feasibility : Unlike Compounds 19–23 (moderate yields), the target compound’s synthesis complexity (due to the piperazine-tolyl ethyl chain) may require optimized protocols.
Antimicrobial Oxalamides
Key Compounds :
Comparison :
- Structural Divergence : The target compound lacks the isoindolin-2-yl group critical for GMC’s antimicrobial action. Its piperazine and p-tolyl groups may instead favor eukaryotic cell targeting (e.g., kinase inhibition).
Pharmaceutical Oxalamides
Key Compounds :
Comparison :
- Pharmacokinetic Potential: The target compound’s 4-methylpiperazine may improve solubility and bioavailability compared to 1c’s trifluoromethyl group, which is prone to metabolic oxidation.
Biological Activity
N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is a synthetic compound with potential therapeutic applications. Its unique structure, which includes a fluorinated phenyl group and a piperazine moiety, suggests various biological activities, particularly in the fields of oncology and psychiatry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H27F2N4O2, with a molecular weight of approximately 398.5 g/mol. The compound features functional groups that enhance its lipophilicity and potential receptor binding capabilities.
| Property | Value |
|---|---|
| Molecular Formula | C22H27F2N4O2 |
| Molecular Weight | 398.5 g/mol |
| Key Functional Groups | Fluorinated phenyl, piperazine, oxalamide |
The biological activity of this compound is hypothesized to involve:
- Receptor Binding : The fluorine atom in the phenyl group may enhance binding to specific receptors due to its electronegative nature, potentially modulating neurotransmitter systems.
- Inhibition of Cell Proliferation : Preliminary studies indicate that this compound may inhibit cell proliferation in various cancer cell lines, suggesting an antitumor mechanism.
- Antidepressant Effects : Structural similarities to known psychoactive compounds hint at possible antidepressant properties.
Biological Activity Studies
Research has focused on the compound's effects on cancer cell lines and its potential neuropharmacological applications. Below are summarized findings from various studies:
Antitumor Activity
A study investigated the compound's efficacy against several cancer cell lines, including breast and colon cancer. The results showed a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HT-29 (Colon Cancer) | 30 |
Neuropharmacological Effects
In animal models, the compound exhibited potential antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test. The effective doses ranged from 5 mg/kg to 20 mg/kg.
Case Studies
Several case studies have highlighted the compound's versatility:
- Case Study 1 : In vitro studies demonstrated that the compound inhibited the growth of MCF-7 cells through apoptosis induction.
- Case Study 2 : Animal trials indicated that administration of this compound led to significant improvements in depressive-like behaviors compared to control groups.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of Oxalamide Core : Reacting oxalyl chloride with an appropriate amine.
- Introduction of Substituents : Using nucleophilic substitution reactions to introduce the 3-fluorophenyl and piperazine groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
